1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Overview
Description
“1-Propene, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-” is a chemical compound with the molecular formula C₁₀H₁₈O₃ . It is also known as POEA and is a polymer surfactant . It has good dispersion and wetting properties and is widely used in pesticides, insecticides, and herbicides as an adjuvant to enhance their efficacy .
Synthesis Analysis
The synthesis of POEA is usually achieved by reacting 1-propene with ethylene oxide, forming an amino ethylene glycol chain segment .Molecular Structure Analysis
The molecular structure of “1-Propene, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-” can be represented by the canonical SMILES string: C=CCOCCOCCOCC=C .Scientific Research Applications
Nano-level Monitoring and Ion Sensing
The compound has been used in the development of ion-selective sensors. For example, derivatives of the compound were synthesized and investigated as neutral carriers in the fabrication of Mn(2+) ion selective sensors, showing effective results in real sample quantification and potentiometric titration of Mn(2+) ion with EDTA (Sahani, Singh, & Jain, 2015).
Heavy Metal Ion Partitioning
Research involving the partitioning of heavy metal ions like mercury from aqueous solutions has been conducted using this compound. A study demonstrated the use of a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid for this purpose, indicating the compound's role in environmental remediation (Holbrey et al., 2003).
Crystal Structure Analysis
The compound has been used in crystal structure analysis. A study synthesized a specific derivative and characterized its structure using various techniques, contributing to the field of crystallography (Wang, Gong, Sun, & Yao, 2013).
Selective Metal Ion Separation
Another application is in the selective separation of metal ions, such as lead(II), from aqueous solutions. Different derivatives of the compound were synthesized and examined for their efficacy in metal ion extraction, indicating its potential in selective ion separation technologies (Hayashita et al., 1996).
Renewable Resource-Based Alternatives
The compound has been explored as a renewable resource-based alternative in chemical synthesis. For instance, it has been used in the synthesis of polyesters as an alternative to terephthalic acid, demonstrating its potential in sustainable material development (Amarasekara, Nguyen, Okorie, & Jamal, 2017).
Dental Composite Improvement
In dental science, derivatives of this compound have been utilized to improve the properties of dental composites, such as polymerization and water sorption (Pereira, Nunes, & Kalachandra, 2002).
Fluorescent Probes and Cell Imaging
A vanillinyl Schiff base derived from the compound has been used as a fluorescent probe for zinc(II) ion sensing and cell imaging, demonstrating its application in biochemistry and molecular biology (Bhanja et al., 2015).
Synthesis of Heterocycles and Catalysis
The compound has been involved in the synthesis of various heterocycles and has played a role in catalysis. Studies have shown its use in the efficient preparation of heterocyclic compounds on ferrocene moieties and in reactions catalyzed by N-heterocyclic carbene gold(I) complexes (Verma, Verma, & Singh, 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(2-prop-2-enoxyethoxy)ethoxy]prop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-4H,1-2,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSOJMFOKGTAFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069213 | |
Record name | 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57947-82-7 | |
Record name | 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[1-propene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57947-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 3,3'-(oxybis(2,1-ethanediyloxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057947827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9069213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[oxybis(2,1-ethanediyloxy)]bispropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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